1-(3-Amino-4-bromo-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione is an organic compound that features a diazinane ring substituted with an amino and a bromo group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-amino-4-bromophenyl derivatives with diazinane-2,4-dione precursors. One common method involves the use of 3-amino-4-bromophenyl ketones, which are reacted with urea derivatives under controlled conditions to form the desired diazinane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione
- 1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione
- 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione
Uniqueness
1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group can participate in specific halogen bonding interactions that are not possible with other substituents .
Properties
Molecular Formula |
C10H10BrN3O2 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16) |
InChI Key |
FUNMTEFIOXHNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)Br)N |
Origin of Product |
United States |
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